4-acetyl-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
4-acetyl-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylbenzoyl chloride with 2-ethoxyethylamine to form an intermediate, which is then reacted with 2,3-dihydro-1,3-benzothiazole under specific conditions to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-acetyl-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-acetyl-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-acetyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide
- 4-acetyl-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Uniqueness
4-acetyl-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to its specific structural features, such as the presence of both ethoxy and acetyl groups, which contribute to its distinct chemical and biological properties. These structural elements can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Biological Activity
4-acetyl-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be described by its structure, which includes a benzamide core modified with a 6-ethoxy and a 2-ethoxyethyl substitution on a benzothiazole moiety. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound may act through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class have shown potential in inhibiting histone deacetylases (HDACs), which are crucial for regulating gene expression involved in cancer progression .
- Induction of Apoptosis : Studies have demonstrated that certain derivatives can promote apoptosis in cancer cells by affecting the cell cycle and inducing G2/M phase arrest .
Antitumor Activity
The antitumor activity of this compound has been explored through various in vitro assays. The following table summarizes key findings:
Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Study A | HepG2 | 1.30 | HDAC inhibition and apoptosis induction |
Study B | MCF7 | 0.95 | Cell cycle arrest and apoptosis |
Study C | A549 | 1.50 | Reactive oxygen species (ROS) generation |
Case Study 1: In Vitro Analysis
In a study conducted on HepG2 liver cancer cells, the compound exhibited significant antiproliferative effects with an IC50 value of 1.30 µM. This study highlighted the compound's ability to induce apoptosis and inhibit cell proliferation via HDAC inhibition .
Case Study 2: Combination Therapy
Further investigations revealed that when combined with conventional chemotherapeutics like Taxol and Camptothecin, the compound enhanced their anticancer efficacy. At a concentration of 0.5 µM, it improved the overall therapeutic response in solid tumors .
Properties
IUPAC Name |
4-acetyl-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-4-27-13-12-24-19-11-10-18(28-5-2)14-20(19)29-22(24)23-21(26)17-8-6-16(7-9-17)15(3)25/h6-11,14H,4-5,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQSAUZZDAAEBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.